molecular formula C16H16Cl2F6N3OP B12706949 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate CAS No. 84196-03-2

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate

Cat. No.: B12706949
CAS No.: 84196-03-2
M. Wt: 482.2 g/mol
InChI Key: YRCDBRIHHATXJH-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate is a diazonium salt that is used in various chemical reactions and applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate typically involves the diazotization of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzene. The process includes the following steps:

    Nitration: The starting material, 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Salt Formation: The diazonium salt is then treated with hexafluorophosphoric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.

    Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base like sodium acetate.

    Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are employed.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, and cyanated derivatives.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The corresponding amine is formed.

Scientific Research Applications

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted derivatives.

    Biology: It is employed in the labeling of biomolecules and in the study of enzyme mechanisms.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium hexafluorophosphate
  • 2-Chloro-5-(4-chlorophenoxy)-4-methylaminobenzenediazonium hexafluorophosphate

Uniqueness

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct reactivity and stability compared to similar compounds, making it particularly useful in certain synthetic and industrial applications.

Properties

CAS No.

84196-03-2

Molecular Formula

C16H16Cl2F6N3OP

Molecular Weight

482.2 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium;hexafluorophosphate

InChI

InChI=1S/C16H16Cl2N3O.F6P/c1-3-21(4-2)15-9-13(18)14(20-19)10-16(15)22-12-7-5-11(17)6-8-12;1-7(2,3,4,5)6/h5-10H,3-4H2,1-2H3;/q+1;-1

InChI Key

YRCDBRIHHATXJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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